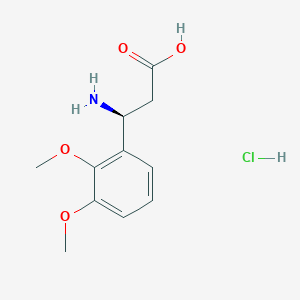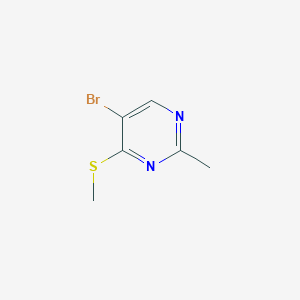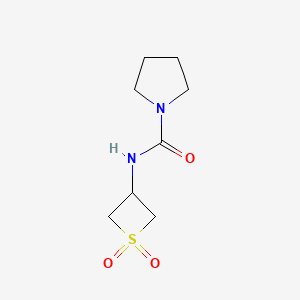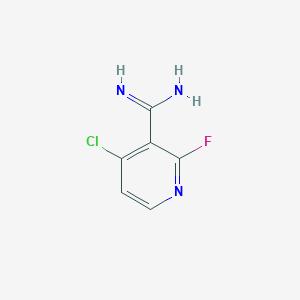
4-Chloro-2-fluoronicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoronicotinimidamide is an organic compound that belongs to the class of nicotinimidamides This compound is characterized by the presence of both chlorine and fluorine atoms attached to the nicotinimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoronicotinimidamide typically involves the introduction of chlorine and fluorine atoms into the nicotinimidamide structure. One common method involves the reaction of 4-chloronicotinic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-fluoronicotinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoronicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemicals .
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoronicotinimidamide involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: Another compound with a similar structure but with a nitro group instead of a fluorine atom.
4-Chloro-2-fluoroaniline: Similar structure but lacks the nicotinimidamide core.
4-Chloro-2-methylphenoxyacetic acid: Contains a chlorine atom but has a different core structure.
Uniqueness
4-Chloro-2-fluoronicotinimidamide is unique due to the combination of chlorine and fluorine atoms on the nicotinimidamide core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C6H5ClFN3 |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
4-chloro-2-fluoropyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5ClFN3/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2H,(H3,9,10) |
Clave InChI |
YVVNZVPDPKCEJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)C(=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
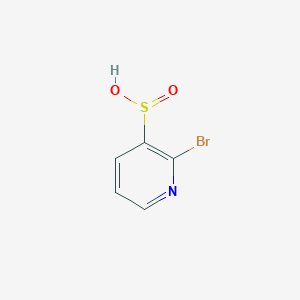

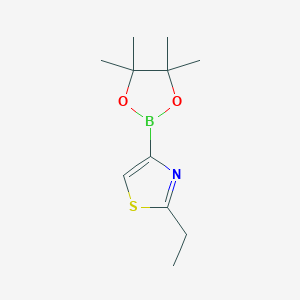

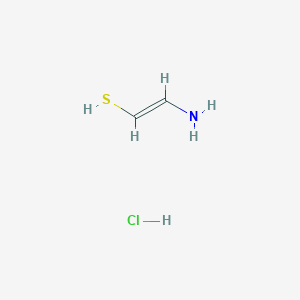
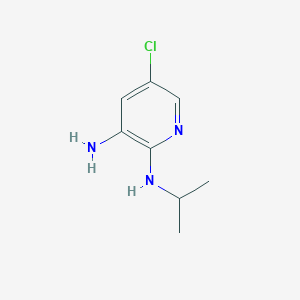
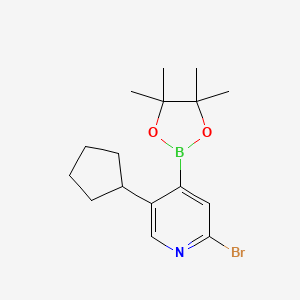
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

